molecular formula C11H15BrO B13579807 1-(1-Bromopropan-2-yl)-2-ethoxybenzene

1-(1-Bromopropan-2-yl)-2-ethoxybenzene

Cat. No.: B13579807
M. Wt: 243.14 g/mol
InChI Key: XMGJLUNZMKFIIC-UHFFFAOYSA-N
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Description

1-(1-Bromopropan-2-yl)-2-ethoxybenzene is a brominated aromatic compound featuring a propane-2-yl chain substituted with bromine at the 1-position and an ethoxy group at the 2-position of the benzene ring. The bromopropan-2-yl group introduces steric bulk and a reactive secondary bromide, distinguishing it from simpler bromomethyl or bromoethoxy derivatives.

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

1-(1-bromopropan-2-yl)-2-ethoxybenzene

InChI

InChI=1S/C11H15BrO/c1-3-13-11-7-5-4-6-10(11)9(2)8-12/h4-7,9H,3,8H2,1-2H3

InChI Key

XMGJLUNZMKFIIC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(C)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Bromopropan-2-yl)-2-ethoxybenzene typically involves the bromination of 2-ethoxy-1-propylbenzene. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve multi-step processes, including the preparation of intermediates followed by bromination. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromopropan-2-yl)-2-ethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2), or alkoxide (RO-).

    Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an appropriate solvent.

    Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Substitution: Formation of alcohols, amines, or ethers.

    Elimination: Formation of alkenes.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

1-(1-Bromopropan-2-yl)-2-ethoxybenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.

    Material Science: Used in the development of new materials with specific properties.

    Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(1-Bromopropan-2-yl)-2-ethoxybenzene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the compound loses a hydrogen atom and a bromine atom to form a double bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural Analog 1: 1-(Bromomethyl)-2-ethoxybenzene (CAS 2417-70-1)

  • Molecular Formula : C₉H₁₁BrO
  • Molecular Weight : 215.09 g/mol
  • Substituents : Bromomethyl (-CH₂Br) and ethoxy (-OCH₂CH₃) groups at the 1- and 2-positions of benzene, respectively.
  • Key Differences : The bromomethyl group is smaller than the bromopropan-2-yl group, resulting in lower steric hindrance. This compound’s safety data sheet indicates hazards such as skin corrosion (H314) and acute toxicity (H302) .
  • Applications : Likely used as an intermediate in organic synthesis due to its reactive bromomethyl group.

Structural Analog 2: 1-(2-Bromoethoxy)-2-ethoxybenzene (CAS 3259-03-8)

  • Molecular Formula : C₁₀H₁₃BrO₂
  • Molecular Weight : 245.12 g/mol
  • Substituents : Bromoethoxy (-OCH₂CH₂Br) and ethoxy (-OCH₂CH₃) groups at the 1- and 2-positions of benzene, respectively.
  • Key Differences : The bromine is part of an ethoxy chain rather than an alkyl chain. The longer substituent increases molecular weight and may influence solubility. This compound is listed as a crystalline powder with a melting point of 43°C and is used as a pharmaceutical intermediate (e.g., tamsulosin impurity I) .
  • Reactivity : The primary bromide in the ethoxy chain may undergo nucleophilic substitution less readily than a secondary bromide due to steric and electronic factors.

Structural Analog 3: 1-(Chloromethyl)-2-ethoxybenzene (CAS 60906-78-7)

  • Molecular Formula : C₉H₁₁ClO
  • Molecular Weight : 170.64 g/mol
  • Substituents : Chloromethyl (-CH₂Cl) and ethoxy (-OCH₂CH₃) groups.
  • Key Differences : Chlorine replaces bromine, reducing leaving-group ability in substitution reactions. The compound’s hazards include respiratory irritation (H335) and acute oral toxicity (H302) .
  • Applications : Likely used in synthesis where a less reactive halogen is required.

Structural Analog 4: 1-Bromo-4-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene (CAS 1343111-88-5)

  • Molecular Formula : C₁₃H₁₇Br₂O₂
  • Molecular Weight : 352.06 g/mol
  • Substituents : Two bromine atoms and a methoxypropan-2-yl ether group.
  • Key Differences : The complex substituents introduce multiple reactive sites, including secondary bromides and ether linkages. This compound is categorized as a pharmaceutical intermediate, emphasizing its utility in multi-step syntheses .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
1-(1-Bromopropan-2-yl)-2-ethoxybenzene (Target) C₁₁H₁₅BrO 243.14 (estimated) Bromopropan-2-yl, ethoxy Likely intermediate; secondary bromide for SN reactions
1-(Bromomethyl)-2-ethoxybenzene C₉H₁₁BrO 215.09 Bromomethyl, ethoxy Acute toxicity; skin corrosion
1-(2-Bromoethoxy)-2-ethoxybenzene C₁₀H₁₃BrO₂ 245.12 Bromoethoxy, ethoxy Crystalline powder (43°C); pharmaceutical intermediate
1-(Chloromethyl)-2-ethoxybenzene C₉H₁₁ClO 170.64 Chloromethyl, ethoxy Respiratory irritation; lower reactivity
1-Bromo-4-(2-bromo-...)benzene C₁₃H₁₇Br₂O₂ 352.06 Dual bromine, methoxypropan-2-yl Pharmaceutical intermediate; complex substituents

Key Findings

  • Reactivity : The secondary bromide in 1-(1-Bromopropan-2-yl)-2-ethoxybenzene is expected to exhibit higher reactivity in nucleophilic substitutions compared to primary bromides (e.g., 1-(2-bromoethoxy)-2-ethoxybenzene) but may face steric challenges compared to bromomethyl analogs .
  • Safety : Brominated analogs generally pose hazards like skin corrosion and acute toxicity, whereas chlorinated derivatives (e.g., 1-(chloromethyl)-2-ethoxybenzene) show milder but distinct risks (e.g., respiratory irritation) .
  • Applications : Ethoxy-bromoalkyl benzenes are prevalent in pharmaceutical synthesis, with structural complexity (e.g., dual bromine or ether linkages) influencing their roles as intermediates .

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